molecular formula C9H12OS B2433043 2-(3-(Methylthio)phenyl)ethanol CAS No. 1195945-56-2

2-(3-(Methylthio)phenyl)ethanol

Cat. No.: B2433043
CAS No.: 1195945-56-2
M. Wt: 168.25
InChI Key: VQCONIRHXFFBTF-UHFFFAOYSA-N
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Description

2-(3-(Methylthio)phenyl)ethanol is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylthio)phenyl)ethanol typically involves the reaction of 3-methylsulfanylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 3-methylsulfanylbenzaldehyde in the presence of a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylthio)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methylsulfanylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 3-methylsulfanylphenylethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 3-Methylsulfanylbenzoic acid.

    Reduction: 3-Methylsulfanylphenylethane.

    Substitution: 2-(3-Methylsulfanylphenyl)ethyl chloride or bromide.

Scientific Research Applications

2-(3-(Methylthio)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Methylthio)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby providing protective effects against cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfanylphenyl)ethanol: Similar structure but with the methylsulfanyl group at the para position.

    2-(3-Methylphenyl)ethanol: Lacks the sulfanyl group, resulting in different chemical properties.

    2-(3-Methylsulfanylphenyl)acetic acid: Contains an acetic acid moiety instead of an ethanol group.

Uniqueness

2-(3-(Methylthio)phenyl)ethanol is unique due to the presence of both a methylsulfanyl group and an ethanol moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCONIRHXFFBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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